

Creosol-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Creosol-d4

Cat. No.: B1482690

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This technical guide provides an in-depth overview of the chemical properties, structure, and applications of **Creosol-d4**, a deuterated analog of creosol. Designed for researchers, scientists, and professionals in drug development, this document offers detailed information on its physicochemical characteristics and its role as an internal standard in analytical methodologies.

Core Chemical Properties and Structure

Creosol-d4, systematically named 2-Methoxy-4-methylphenol-d4, is the deuterium-labeled form of creosol.^[1] The incorporation of four deuterium atoms into the creosol structure results in a molecule with a higher molecular weight than its non-deuterated counterpart, making it an ideal internal standard for mass spectrometry-based quantitative analysis.^{[1][2]}

The chemical structure of **Creosol-d4** is depicted below:

 Creosol-d4 Chemical Structure

Figure 1. Chemical Structure of **Creosol-d4**.^[2]

Physicochemical and Identification Data

The key identifying and physical properties of **Creosol-d4** are summarized in the table below, alongside the properties of its non-deuterated form, creosol, for comparison.

Property	Creosol-d4	Creosol (for comparison)
Systematic Name	2-Methoxy-4-methylphenol-d4	2-Methoxy-4-methylphenol[3] [4]
Synonyms	4-Methylguaiacol-d4	4-Methylguaiacol, p-Creosol[3] [5]
CAS Number	20189-08-6[1][2]	93-51-6[3][4]
Molecular Formula	C ₈ H ₆ D ₄ O ₂ [2]	C ₈ H ₁₀ O ₂ [3][4]
Molecular Weight	142.19 g/mol [2]	138.16 g/mol [3]
Appearance	-	Colorless to yellowish aromatic liquid[3]
Boiling Point	-	221 °C[3]
Melting Point	-	5.5 °C[3]
Solubility	-	Slightly soluble in water[3]

Application in Quantitative Analysis: Experimental Protocol

Creosol-d4 is primarily utilized as an internal standard in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the quantification of creosol or related analytes in complex biological matrices.[1] The following is a representative experimental protocol for the use of **Creosol-d4** as an internal standard.

Objective

To accurately quantify the concentration of a target analyte (e.g., creosol) in a biological sample (e.g., plasma, urine) using LC-MS/MS with **Creosol-d4** as an internal standard.

Materials and Reagents

- Biological matrix (e.g., plasma, urine)

- **Creosol-d4** (internal standard)
- Target analyte standard
- Acetonitrile (ACN) or other suitable organic solvent for protein precipitation[6]
- Methanol
- Formic acid or ammonium acetate (mobile phase modifier)[7]
- Deionized water
- LC-MS/MS system

Sample Preparation

- **Thawing and Spiking:** Thaw the biological samples on ice. To a known volume of the sample (e.g., 100 μ L of plasma), add a small, precise volume of a standard solution of **Creosol-d4** at a known concentration.[6]
- **Protein Precipitation:** To precipitate proteins, add a cold organic solvent, such as acetonitrile, typically in a 3:1 or 4:1 ratio (solvent:sample). Vortex the mixture vigorously for 30-60 seconds.[6]
- **Centrifugation:** Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
- **Supernatant Collection:** Carefully transfer the supernatant to a new tube, ensuring that the protein pellet is not disturbed.
- **Evaporation and Reconstitution:** Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a specific volume of the initial mobile phase (e.g., 100 μ L of 50:50 water:methanol with 0.1% formic acid).

LC-MS/MS Analysis

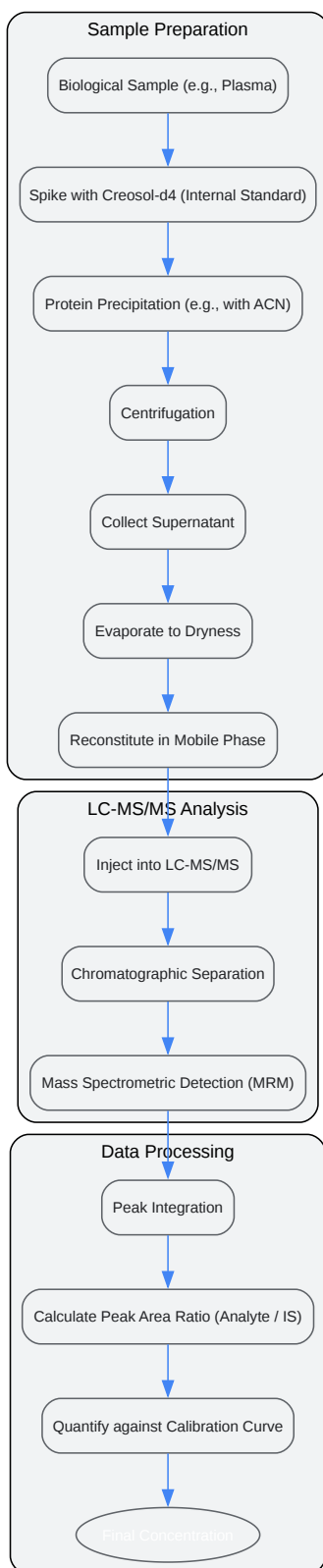
- **Chromatographic Separation:** Inject the reconstituted sample into the LC-MS/MS system. The analyte and the internal standard are separated on a suitable analytical column (e.g., a

C18 column) using a gradient elution program with mobile phases typically consisting of water and an organic solvent (e.g., methanol or acetonitrile), both containing a modifier like formic acid to improve ionization.[8]

- **Mass Spectrometric Detection:** The eluent from the LC is directed to the mass spectrometer, which is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the target analyte and **Creosol-d4**.
- **Quantification:** The concentration of the target analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (**Creosol-d4**). This ratio is then compared to a calibration curve constructed from standards of the analyte with the same constant concentration of the internal standard.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative analysis of an analyte using **Creosol-d4** as an internal standard.



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